4-Bromo-2,3-difluorostyrene
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Overview
Description
4-Bromo-2,3-difluorostyrene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the aromatic ring is substituted with bromine and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,3-difluorostyrene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-difluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
Substituted Styrenes: Formed through substitution reactions.
Complex Aromatic Compounds: Formed through coupling reactions.
Scientific Research Applications
4-Bromo-2,3-difluorostyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluorostyrene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-difluorobenzene: Another bromine and fluorine-substituted aromatic compound.
4-Bromostyrene: A bromine-substituted styrene without fluorine atoms.
Uniqueness
4-Bromo-2,3-difluorostyrene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-bromo-4-ethenyl-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDURAASGIKXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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